Fucoxanthin

Description

This compound has been reported in Jania, Corbicula sandai, and other organisms with data available.

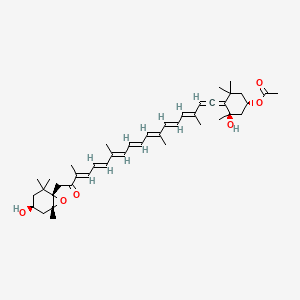

Structure

2D Structure

3D Structure

Propriétés

InChI |

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWWTRQNNRNTPU-ABBNZJFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031617 | |

| Record name | Fucoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-86-8 | |

| Record name | Fucoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucoxanthin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (β,β-Caroten-8(5H)-one, 6',7'-didehydro-5,6-epoxy-4',5',6,7-tetrahydro-3,3',5'-trihydroxy-, (3S,3'S,5R,5'R,6S,6'R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUCOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06O0TC0VSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fucoxanthin Biosynthesis Pathway in Diatoms: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fucoxanthin, a xanthophyll carotenoid abundant in diatoms, exhibits a range of promising bioactivities, including anti-inflammatory, antioxidant, and anti-cancer properties, making it a molecule of significant interest for the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is paramount for optimizing production and exploring its therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in diatoms, with a focus on the model organism Phaeodactylum tricornutum. It details the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this guide furnishes researchers with a compilation of quantitative data, detailed experimental protocols for pathway investigation, and visual representations of the core biological processes to facilitate further research and development.

Introduction

Diatoms are a major group of algae and are among the most common types of phytoplankton. Their characteristic golden-brown color is due to the high abundance of this compound, which plays a crucial role in their light-harvesting complexes, allowing them to absorb blue-green light that penetrates deeper into the aquatic environment[1]. Beyond its physiological role in diatoms, this compound has garnered significant attention for its potential human health benefits[1]. Elucidating the intricate biosynthetic pathway of this valuable carotenoid is a key step towards its sustainable production and therapeutic application.

Recent research, particularly utilizing genetic and biochemical approaches in the model diatom Phaeodactylum tricornutum, has significantly advanced our understanding of how this compound is synthesized[2][3][4]. This guide synthesizes these findings to provide a comprehensive technical resource.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in diatoms is a complex process that begins with the general isoprenoid pathway and proceeds through a series of specialized enzymatic reactions. The pathway can be broadly divided into the formation of the precursor β-carotene and the subsequent conversion steps leading to this compound. The early steps of carotenoid biosynthesis in diatoms occur via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[5].

The later, more specific stages of the pathway, starting from violaxanthin, have been the subject of intense investigation. A key finding is that the pathway is more intricate than previously thought and involves a series of intermediates and enzymes that are distinct from those in higher plants[2][3]. Diadinoxanthin metabolism serves as a central regulatory hub, connecting the photoprotective xanthophyll cycle with the this compound biosynthetic pathway[2][3].

The key enzymes and intermediates involved in the conversion of β-carotene to this compound are outlined below:

-

β-carotene to Zeaxanthin: β-carotene is hydroxylated to form zeaxanthin.

-

Zeaxanthin to Violaxanthin: Zeaxanthin is then epoxidized to violaxanthin via antheraxanthin as an intermediate. This reaction is catalyzed by zeaxanthin epoxidase (ZEP) enzymes[6][7].

-

Violaxanthin to Neoxanthin: Violaxanthin is converted to neoxanthin. This step is catalyzed by the enzyme violaxanthin de-epoxidase-like 1 (VDL1)[8][9].

-

Neoxanthin to Diadinoxanthin: The subsequent conversion of neoxanthin to diadinoxanthin is a crucial step.

-

Diadinoxanthin to Allenoxanthin: Violaxanthin de-epoxidase-like 2 (VDL2) catalyzes this conversion[9].

-

Allenoxanthin to Haptoxanthin: This step involves an acetylation.

-

Haptoxanthin to Phaneroxanthin: This reaction is catalyzed by zeaxanthin epoxidase 1 (ZEP1)[8][9].

-

Phaneroxanthin to this compound: The final step is the conversion of phaneroxanthin to this compound, a reaction catalyzed by the enzyme carotenoid isomerase-like protein 5 (CRTISO5), which functions as a hydratase[2][10][11].

The evolution of this pathway is thought to have occurred through the duplication and neofunctionalization of genes originally involved in the photoprotective xanthophyll cycle, specifically the violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP) gene families[2][3][12].

Pathway Diagram

Caption: The this compound biosynthesis pathway in diatoms.

Quantitative Data

The production of this compound in diatoms is influenced by various environmental factors, with light and nitrogen being the most significant. The following tables summarize quantitative data on this compound content and the expression of key biosynthetic genes under different conditions.

Table 1: this compound Content in Phaeodactylum tricornutum under Various Culture Conditions

| Culture Condition | This compound Content (mg/g dry weight) | Reference |

| Mixotrophic, Blue Light | 16.28 | [5] |

| Mixotrophic, Red:Blue Light (6:1) | Lower than blue light | [5] |

| Low Light (LL) | 1.7 | [13] |

| High Light (HL) | 0.54 | [13] |

| High Nitrogen | Increased productivity | [14] |

| Nitrogen Limitation | Reduced production | [15] |

| Two-phase culture (R:B 6:1 to 5:1 + tryptone) | Increased content and productivity | [5] |

| Multiple Nitrogen Supplementation + Blue Light | 19.62 | [16] |

Table 2: Relative Gene Expression of this compound Biosynthesis Genes in Diatoms under Different Conditions

| Gene | Condition | Change in Expression | Diatom Species | Reference |

| PSY | Blue/Green Light | Upregulated | P. tricornutum | [17] |

| ZEP | Blue/Green Light | Upregulated | P. tricornutum | [17] |

| VDE | Two-phase culture (enhanced blue light) | Downregulated | P. tricornutum | [5] |

| PSY | Two-phase culture (enhanced blue light) | Upregulated | P. tricornutum | [5] |

| ZEP | Two-phase culture (enhanced blue light) | Upregulated | P. tricornutum | [5] |

| PtPSY, PtPDS, PtVDE | High Nitrogen | Upregulated | P. tricornutum | [15] |

| crtiso_l | Low Light | Upregulated (5-15 fold) | P. tricornutum | [18] |

| crtiso2 | Low Light | Downregulated (~3 fold) | P. tricornutum | [18] |

| Phytoene desaturase family | Low Light | Upregulated | P. tricornutum | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

CRISPR/Cas9-mediated Gene Knockout in Phaeodactylum tricornutum

This protocol is adapted from established methods for CRISPR/Cas9 gene editing in P. tricornutum[2][10][19].

Objective: To create knockout mutants of genes involved in the this compound biosynthesis pathway to study their function.

Materials:

-

Phaeodactylum tricornutum culture

-

pKS diaCas9-sgRNA vector

-

Gene-specific guide RNA (sgRNA) oligonucleotides

-

BsaI restriction enzyme

-

T4 DNA ligase

-

Biolistic transformation system (gene gun)

-

Gold or tungsten microcarriers

-

f/2 medium plates with 1.5% agar and appropriate antibiotic (e.g., Zeocin)

-

PCR reagents and primers flanking the target site

-

High-Resolution Melting (HRM) analysis instrument (optional)

-

Sanger sequencing services

Procedure:

-

sgRNA Design and Cloning:

-

Design two complementary 20-24 nucleotide sgRNAs targeting the gene of interest.

-

Anneal the synthetic oligonucleotides.

-

Digest the pKS diaCas9-sgRNA vector with BsaI.

-

Ligate the annealed sgRNA duplex into the linearized vector.

-

Transform the ligation product into competent E. coli and select for positive clones by colony PCR and Sanger sequencing.

-

-

Biolistic Transformation:

-

Grow P. tricornutum to mid-log phase.

-

Harvest 1 x 10^8 cells by centrifugation.

-

Resuspend the cell pellet in a small volume of sterile water.

-

Coat gold or tungsten microcarriers with the purified plasmid DNA containing the sgRNA.

-

Spread the resuspended cells onto an f/2 agar plate.

-

Bombard the cells with the DNA-coated microcarriers using a biolistic device.

-

-

Selection and Screening of Mutants:

-

Incubate the bombarded plates under appropriate light and temperature conditions.

-

After 2-3 weeks, transfer antibiotic-resistant colonies to fresh selection plates.

-

Perform colony PCR on the putative transformants using primers flanking the sgRNA target site.

-

Analyze the PCR products by gel electrophoresis to screen for large insertions or deletions.

-

(Optional) Use HRM analysis to detect smaller mutations.

-

Confirm the mutations by Sanger sequencing of the PCR products.

-

Experimental Workflow Diagram

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

HPLC Analysis of this compound and its Precursors

This protocol provides a general framework for the separation and quantification of carotenoids from diatoms. Specific parameters may need to be optimized based on the available instrumentation and the specific carotenoids of interest[18][20][21].

Objective: To extract, separate, and quantify this compound and its biosynthetic intermediates from diatom cells.

Materials:

-

Diatom cell pellet

-

Solvents: Acetone, Methanol, Acetonitrile (HPLC grade)

-

Internal standard (e.g., β-apo-8'-carotenal)

-

HPLC system with a Diode Array Detector (DAD)

-

C18 or C30 reverse-phase HPLC column

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Pigment Extraction:

-

Harvest a known amount of diatom cells by centrifugation.

-

Resuspend the pellet in 100% acetone.

-

Disrupt the cells by sonication or bead beating on ice.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant containing the pigments.

-

Repeat the extraction until the pellet is colorless.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried pigments in a known volume of a suitable solvent (e.g., acetone or the initial mobile phase).

-

-

HPLC Analysis:

-

Filter the pigment extract through a 0.22 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Separate the pigments using a C18 or C30 column with a suitable mobile phase gradient. A common mobile phase system consists of a gradient of methanol, acetonitrile, and water.

-

Detect the pigments using a DAD, monitoring at wavelengths around 450 nm for this compound and other carotenoids.

-

Identify the pigments by comparing their retention times and absorption spectra with those of authentic standards.

-

Quantify the pigments by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

-

In Vitro Enzyme Assays

This section provides a conceptual framework for in vitro assays of key enzymes in the this compound pathway. Specific conditions will need to be optimized for each enzyme[2][4][22].

Objective: To determine the enzymatic activity and substrate specificity of recombinant enzymes involved in this compound biosynthesis.

General Procedure:

-

Recombinant Protein Expression and Purification:

-

Clone the coding sequence of the enzyme of interest (e.g., VDL1, VDL2, ZEP1, CRTISO5) into an expression vector.

-

Express the recombinant protein in a suitable host system (e.g., E. coli).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Substrate Preparation:

-

Purify the substrate for the enzymatic reaction (e.g., violaxanthin for VDL1, phaneroxanthin for CRTISO5) from wild-type or mutant diatom strains.

-

-

Enzymatic Reaction:

-

Set up a reaction mixture containing the purified enzyme, the substrate, and any necessary cofactors (e.g., ascorbate for de-epoxidases).

-

Incubate the reaction at an optimal temperature and pH for a defined period.

-

Stop the reaction by adding a solvent like acetone or ethanol.

-

-

Product Analysis:

-

Extract the carotenoids from the reaction mixture.

-

Analyze the products by HPLC-DAD to identify and quantify the converted substrate and the newly formed product.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by environmental cues, primarily light and nutrient availability.

Light Signaling

Light, particularly blue light, is a key regulator of carotenoid biosynthesis in diatoms[19][23]. Diatoms possess blue-light photoreceptors, such as cryptochromes and phototropins, which are implicated in the transcriptional control of carotenoid biosynthetic genes[19]. Blue light has been shown to upregulate the expression of key genes in the pathway, including phytoene synthase (PSY) and zeaxanthin epoxidase (ZEP)[17]. Knockout studies of certain cryptochrome genes in P. tricornutum have confirmed their role in regulating carotenoid accumulation[19].

Signaling Pathway Diagram

References

- 1. Silencing of the Violaxanthin De-Epoxidase Gene in the Diatom Phaeodactylum tricornutum Reduces Diatoxanthin Synthesis and Non-Photochemical Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An unexpected hydratase synthesizes the green light-absorbing pigment this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green diatom mutants reveal an intricate biosynthetic pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Violaxanthin conversion by recombinant diatom and plant de-epoxidases, expressed in Escherichia coli - comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving this compound Production in Mixotrophic Culture of Marine Diatom Phaeodactylum tricornutum by LED Light Shift and Nitrogen Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering the Unicellular Alga Phaeodactylum tricornutum for Enhancing Carotenoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of genes coding for functional zeaxanthin epoxidases in the diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Frontiers | Xanthophyll cycling and this compound biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Nitrogen utilization analysis reveals the synergetic effect of arginine and urea in promoting this compound biosynthesis in the mixotrophic marine diatom Phaeodactylum tricornutum [frontiersin.org]

- 15. Understanding the Impact of Nitrogen Availability: A Limiting Factor for Enhancing this compound Productivity in Microalgae Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Promoting this compound accumulation in Phaeodactylum tricornutum by multiple nitrogen supplementation and blue light enhancement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An unexpected hydratase synthesizes the green light-absorbing pigment this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Light-dependent signal transduction in the marine diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryptochrome-mediated blue-light signal contributes to carotenoids biosynthesis in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Rapid Method for the Determination of this compound in Diatom - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Evolutionary Origins and Functions of the Carotenoid Biosynthetic Pathway in Marine Diatoms | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Fucoxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoxanthin, a prominent marine carotenoid found in brown seaweeds and diatoms, has garnered significant attention for its diverse and potent biological activities. Its unique chemical structure, characterized by an unusual allenic bond, an epoxide group, and a conjugated polyene chain, is fundamental to its functionality. This technical guide provides a comprehensive overview of the chemical structure of this compound and its primary stereoisomers. It includes a detailed summary of its physicochemical and spectroscopic properties, presented in tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and structural elucidation of this compound, offering a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound is classified as a xanthophyll, which is an oxygenated derivative of carotenoids.[1] Its molecular formula is C42H58O6, with a molecular weight of approximately 658.9 g/mol .[2][3] The structure of this compound is distinguished by several key functional groups that contribute to its unique properties and biological activities:

-

Polyene Chain: A long chain of conjugated double bonds that is responsible for its ability to absorb light in the blue-green region of the visible spectrum and for its antioxidant properties.

-

Allenic Bond: An unusual C=C=C bond system, which is a rare feature among naturally occurring carotenoids and is thought to contribute significantly to its chemical reactivity.[4]

-

5,6-Monoepoxide Group: An epoxide ring that is a key reactive site in the molecule.

-

Hydroxyl Groups: Two hydroxyl (-OH) groups that increase its polarity compared to other carotenoids like β-carotene.

-

Conjugated Carbonyl Group: A ketone (C=O) group conjugated with the polyene chain.

-

Acetyl Group: An acetate ester functional group.

The absolute configuration of the most common naturally occurring isomer, all-trans-fucoxanthin, has been determined as (3S, 5R, 6S, 3'S, 5'R, 6'R).

Caption: Key structural features of the this compound molecule.

Stereoisomers of this compound

This compound can exist in different geometric isomeric forms, primarily due to the presence of its long polyene chain. The most prevalent and stable form found in nature is all-trans-fucoxanthin.[5] However, exposure to heat, light, or certain solvents during extraction and purification can lead to the formation of cis (or Z) isomers.[2] The main stereoisomers of this compound are:

-

all-trans-Fucoxanthin: The most abundant natural isomer.

-

9'-cis-Fucoxanthin

-

13-cis-Fucoxanthin

-

13'-cis-Fucoxanthin

These cis-isomers have been shown to possess different biological activities compared to the all-trans form, making their separation and characterization a key area of research.[6]

Caption: Isomerization of all-trans-fucoxanthin to its cis-isomers.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C42H58O6 | [1] |

| Molecular Weight | 658.91 g/mol | |

| Appearance | Orange needles | |

| Melting Point | 160 °C | |

| Optical Rotation [α]D | +72.5° (in Chloroform) | |

| Solubility | Freely soluble in ethanol; sparingly soluble in ether; practically insoluble in petroleum ether. |

Spectroscopic Properties of this compound and its Isomers

The UV-visible absorption spectrum of this compound is characterized by a major absorption band in the blue-green region. The exact position of the absorption maxima (λmax) can vary depending on the solvent and the isomeric form.

| Compound | Solvent | Absorption Maxima (λmax) in nm | Reference(s) |

| all-trans-Fucoxanthin | Ethanol | 448, 470 | [7] |

| all-trans-Fucoxanthin | Acetone | 446, 468 | [7] |

| all-trans-Fucoxanthin | Chloroform | 457, 492 | |

| all-trans-Fucoxanthin | Hexane | 427, 450, 476 | [7] |

| This compound Isomer Mixture | Methanol | 332, 447, 468 | [8] |

Experimental Protocols

Extraction of this compound from Brown Seaweed

This protocol describes a general procedure for the solvent extraction of this compound from dried brown seaweed.

Materials:

-

Dried and powdered brown seaweed (e.g., Sargassum sp., Undaria pinnatifida)

-

Ethanol (96% or absolute) or Acetone

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Amber glass bottles for storage

Procedure:

-

Sample Preparation: Grind the dried seaweed into a fine powder using a mortar and pestle or a blender to increase the surface area for extraction.

-

Solvent Extraction:

-

Weigh a known amount of the seaweed powder and place it in a flask.

-

Add ethanol or acetone at a solid-to-solvent ratio of approximately 1:10 to 1:30 (w/v).[9] Ethanol is often preferred for its efficiency.[10][11]

-

Macerate the mixture by stirring or shaking for a specified period, typically ranging from 2 to 24 hours, at room temperature and protected from light.[9] For enhanced extraction, ultrasonication can be applied.

-

-

Separation:

-

Separate the solid residue from the solvent extract by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.

-

Collect the supernatant/filtrate.

-

Repeat the extraction process with the residue 2-3 more times with fresh solvent to ensure maximum recovery of this compound.

-

-

Concentration:

-

Pool the extracts from all repetitions.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of this compound.

-

-

Storage: Store the concentrated crude extract in an amber glass bottle at -20°C to prevent degradation from light and heat.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 or 200-300 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, acetone

-

Collection tubes

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.

-

Wash the packed column with the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (e.g., 9:1 v/v), to remove less polar compounds like chlorophylls and other carotenoids.[12]

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or acetone (e.g., n-hexane:acetone 7:3 v/v).[13]

-

Monitor the separation of the colored bands moving down the column. This compound typically appears as a distinct orange-brown band.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the this compound band in separate tubes.

-

Analyze the collected fractions by TLC to identify those containing pure this compound.

-

-

Concentration and Storage:

-

Pool the pure this compound fractions.

-

Evaporate the solvent using a rotary evaporator.

-

Store the purified this compound under nitrogen or argon at -20°C.

-

Separation of this compound Isomers by HPLC

This protocol describes the separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC), which is crucial for their individual characterization and bioactivity studies.

Instrumentation and Columns:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 or C30 column. C30 columns generally provide better resolution for carotenoid isomers.[12][14]

Mobile Phase and Gradient (Example for C30 column):

-

A gradient elution system is typically used for optimal separation.

-

Solvent A: Methanol/Water (e.g., 90:10 v/v)

-

Solvent B: Methyl tert-butyl ether (MTBE) or Acetonitrile

-

A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the different isomers.[12]

Procedure:

-

Sample Preparation: Dissolve the purified this compound sample in the initial mobile phase and filter it through a 0.22 µm syringe filter.

-

Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC column.

-

Chromatographic Run: Run the HPLC with the defined gradient program. The flow rate is typically around 1 mL/min.

-

Detection: Monitor the elution of the isomers at the maximum absorption wavelength of this compound (around 450 nm).

-

Identification: The isomers are identified based on their retention times and characteristic UV-Vis spectra. The typical elution order on a C30 column is all-trans, 13'-cis, 13-cis, and 9'-cis.[12]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound and its isomers.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a sufficient amount (typically 5-10 mg) of the highly purified this compound isomer in a deuterated solvent (e.g., deuterated chloroform, CDCl3).[15]

-

Transfer the solution to an NMR tube.

NMR Experiments:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The characteristic signals for the olefinic protons in the polyene chain, the methyl groups, and the protons adjacent to oxygenated carbons are analyzed.[16][17]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the polyene chain, the allenic carbon, and the carbonyl carbon are key identifiers.[16][18]

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). These are essential for the complete and unambiguous assignment of all proton and carbon signals and to confirm the overall structure and stereochemistry.[16]

By comparing the obtained NMR data with published values for this compound and its isomers, the structure can be unequivocally confirmed.[15][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C42H58O6 | CID 5281239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]

- 5. glpbio.com [glpbio.com]

- 6. Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epic.awi.de [epic.awi.de]

- 8. jpsbr.org [jpsbr.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. eprints.upj.ac.id [eprints.upj.ac.id]

- 13. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of this compound Recovered from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Rapid Purification of this compound from Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Fucoxanthin: A Technical Guide to Discovery, Isolation, and Characterization from Marine Algae

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fucoxanthin, a marine carotenoid abundant in brown seaweeds and diatoms, has garnered significant scientific interest for its potent pharmacological properties, including anti-inflammatory, antioxidant, anti-obesity, and anti-cancer effects.[1][2][3] Its unique molecular structure, featuring an allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, is responsible for its bioactivity and also its inherent instability.[4][5][6] This technical guide provides a comprehensive overview of the discovery of this compound and details the methodologies for its extraction, purification, and quantitative analysis from marine algal sources. It aims to serve as a foundational resource for researchers seeking to harness the therapeutic potential of this promising phytochemical.

Discovery and Sources

This compound was first isolated in 1914 by Willstätter and Page from the brown seaweeds Fucus, Dictyota, and Laminaria.[1][4][7] It is a xanthophyll (C₄₂H₅₈O₆) that functions as an accessory pigment in the chloroplasts of brown algae (Phaeophyceae) and most other heterokonts, giving them their characteristic brown or olive-green color.[8] this compound is one of the most abundant carotenoids in nature, estimated to contribute to over 10% of the total carotenoid production.[1][4][9]

Primary sources for this compound extraction include:

-

Brown Macroalgae (Seaweeds): Genera such as Undaria, Sargassum, Laminaria, Eisenia, and Fucus are widely used due to their abundance and relatively low cost.[2][9][10] The this compound content can vary significantly based on species, geographical location, and harvesting season.[9]

-

Microalgae (Diatoms): Diatoms like Phaeodactylum tricornutum and Odontella aurita are increasingly recognized as superior sources, often containing higher concentrations of this compound than macroalgae and allowing for controlled cultivation in photobioreactors.[8][11]

Extraction Methodologies

The extraction process is a critical step, as this compound is susceptible to degradation from heat, light, oxygen, and acidic conditions.[5][7][12] The choice of method depends on factors such as desired yield, purity, cost, and environmental impact.

Table 1: Comparison of this compound Extraction Methods

| Extraction Method | Algal Source | Solvent/Conditions | Time | Temp. | Yield/Content | Reference |

| Conventional Solvent | Sargassum siliquosum | Methanol | 30 min | 45°C | 706.98 µg/g DW | [13] |

| Conventional Solvent | Sargassum polycystum | Methanol | 30 min | 45°C | 521.34 µg/g DW | [13] |

| Ultrasound-Assisted (UAE) | Padina tetrastromatica | 80% Ethanol | 30 min | 50°C | 750 µg/g DW | [13] |

| Microwave-Assisted (MAE) | Undaria pinnatifida | Ethanol | 10 min | 50°C | 109.30 mg/100g | [13] |

| Supercritical CO₂ (SFE) | Sargassum horneri | CO₂ + Ethanol | 2 h | 45°C | 0.77 ± 0.07 mg/g | [13] |

| Enzyme-Assisted (EAE) | Fucus vesiculosus | Viscozyme | 3 h | N/A | 0.657 mg/g DW | [13] |

| Pressurized Liquid (PLE) | Eisenia bicyclis | 90% Ethanol | N/A | 110°C | 0.42 mg/g | [13] |

DW: Dry Weight

Experimental Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the methodology for extracting this compound from Padina tetrastromatica.[13]

-

Preparation of Biomass: Wash the fresh algal biomass with distilled water to remove salts and epiphytes. Dry the biomass in a hot air oven at 40-50°C until a constant weight is achieved. Grind the dried algae into a fine powder (e.g., 40-60 mesh size).

-

Extraction Setup: Place a known quantity of the algal powder (e.g., 10 g) into an Erlenmeyer flask. Add the extraction solvent (80% Ethanol) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).

-

Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the sonication time to 30 minutes. The ultrasound waves create cavitation bubbles, which collapse and disrupt the algal cell walls, enhancing solvent penetration and this compound release.

-

Separation: After extraction, separate the solid residue from the liquid extract by vacuum filtration using Whatman No. 1 filter paper or by centrifugation (e.g., 4000 rpm for 15 minutes).

-

Solvent Evaporation: Concentrate the supernatant (the this compound-rich extract) using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent thermal degradation.

-

Storage: Store the resulting crude this compound extract in an amber vial at -20°C under a nitrogen atmosphere to prevent light and oxidative degradation.

Purification Techniques

Crude extracts contain this compound along with other pigments like chlorophylls, other carotenoids, and lipids.[14] Purification is necessary to obtain high-purity this compound for research and pharmaceutical applications.

Table 2: Comparison of this compound Purification Methods

| Purification Method | Starting Material | Eluent/Solvent System | Purity Achieved | Recovery Rate | Reference |

| ODS Column Chromatography | Sargassum horneri extract | Ethanol-water gradient (9:1, v/v) | >90% (after precipitation) | 95.36% (column step) | [6][10] |

| Elution-Extrusion CCC | Sargassum fusiforme extract | n-hexane-ethanol-water (20:9:11, v/v/v) | 94.72% | N/A | [14] |

| Centrifugal Partition Chrom. | Tisochrysis lutea extract | Cyclohexane:Ethanol:H₂O (2:2:1, v/v/v) | 100% (in 9 fractions) | 92% | [15] |

| Silica Gel + HLB SPE | Phaeodactylum tricornutum extract | SGCC: n-hexane:acetone (6:4, v/v) | 92.03% | 76.67% | [16] |

ODS: Octadecylsilyl; CCC: Countercurrent Chromatography; SPE: Solid-Phase Extraction

Experimental Protocol 2: Open ODS Column Chromatography and Ethanol Precipitation

This protocol is a green and efficient method for purifying this compound from a crude extract of Sargassum horneri.[6][10]

-

Column Preparation: Prepare an open preparative chromatography column (e.g., 30 cm × 7.5 cm) with Octadecylsilyl (ODS) silica gel (50 μm) as the stationary phase.

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 70% ethanol) and load it onto the top of the prepared ODS column.

-

Gradient Elution:

-

Begin elution with an ethanol-water mixture (7:3, v/v) to remove highly polar impurities. Discard this fraction.

-

Increase the ethanol concentration to an ethanol-water mixture (9:1, v/v). This is the primary elution step for this compound. Collect the orange-colored fractions.

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those rich in this compound.

-

Finally, wash the column with absolute ethanol to elute any remaining non-polar compounds.

-

-

Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

-

Ethanol Precipitation (Final Purification):

-

Perform aqueous ethanol precipitation on the concentrated fraction to further increase purity.

-

Under optimized conditions, this step can yield this compound with a purity of 91.07%.[6]

-

-

Final Product: Dry the purified this compound under vacuum and store it at -20°C or lower in the dark.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the standard method for the quantification of this compound.[2][17] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers higher sensitivity and resolution.[17][18]

Table 3: Typical HPLC/UPLC Parameters for this compound Analysis

| Parameter | HPLC-UV Method | UPLC-UV-MS Method |

| Column | C18 | C18 |

| Mobile Phase | Water/Acetonitrile (both with 0.1% acetic acid) | Water/Acetonitrile (both with 0.05% formic acid) |

| Detection | UV-Vis/DAD at ~449 nm | UV-Vis at ~449 nm; MS at m/z 659.4 [M+H]⁺ |

| Column Temp. | Room Temperature | 35°C |

| LOD | 50 ng/mL | 10 ng/mL (UV), 1 ng/mL (MS) |

| LOQ | 150 ng/mL | 35 ng/mL (UV), 3 ng/mL (MS) |

| Data synthesized from references[17][18]. LOD: Limit of Detection; LOQ: Limit of Quantification. |

Stability Considerations

This compound is highly unstable, and its degradation can significantly impact experimental results and shelf-life. Key factors affecting its stability include:

-

Light: this compound is sensitive to photodegradation. All extraction, purification, and storage steps should be performed in the dark or under amber light.[12][19] Storing extracts in the dark significantly improves stability.[12][20]

-

Temperature: High temperatures accelerate degradation.[13] A study showed a 94% loss of stability when held at 75°C for 60 minutes.[13] Storage at low temperatures (4°C or -20°C) is crucial.

-

pH: this compound is more stable in neutral to slightly alkaline conditions (pH 7-9) and degrades rapidly in acidic environments.[12][13] The ideal pH range for stability is between 5 and 7.[13]

-

Oxidation: The presence of oxygen can lead to oxidative degradation. The addition of antioxidants like ascorbic acid can help preserve this compound, and storage under an inert atmosphere (e.g., nitrogen) is recommended.[12][20]

Biological Activity and Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular signaling pathways. Its anti-inflammatory action, for instance, is often attributed to the downregulation of the NF-κB (nuclear factor kappa B) pathway.

This compound has been shown to:

-

Inhibit the phosphorylation of IκB-α, which prevents the activation and nuclear translocation of NF-κB.[21]

-

Suppress the expression of NF-κB target genes, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[21][22]

-

Modulate upstream pathways such as PI3K/Akt and MAPKs, which also regulate NF-κB activation.[21][23][24]

Conclusion

This compound stands out as a marine-derived compound with significant potential for applications in the pharmaceutical and nutraceutical industries. The successful translation from laboratory research to commercial products hinges on the development of standardized, efficient, and scalable methods for its extraction and purification. This guide has outlined the core technical aspects, from initial discovery to modern isolation protocols and analytical validation. Future research should focus on optimizing green extraction technologies and developing advanced formulation strategies to enhance the stability and bioavailability of this compound, thereby unlocking its full therapeutic potential.

References

- 1. This compound: A Promising Phytochemical on Diverse Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of this compound Recovered from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmp.ir [jmp.ir]

- 4. A Systematic Review on Marine Algae-Derived this compound: An Update of Pharmacological Insights [mdpi.com]

- 5. Effects of UV and Heating on the Stability of this compound, Total Phlorotannin and Total Antioxidant Capacities in Saccharina japonica Ethanol Extract and Solvent Fractions [mdpi.com]

- 6. Isolation and Purification of this compound from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Brown Algae as Functional Food Source of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajbasweb.com [ajbasweb.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. archimer.ifremer.fr [archimer.ifremer.fr]

- 16. Rapid Purification of this compound from Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 19. [PDF] Stability studies of this compound from Sargassum binderi. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. A Systematic Review on Marine Algae-Derived this compound: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Progress on the biological characteristics and physiological activities of this compound produced by marine microalgae [frontiersin.org]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of Fucoxanthin in the Photosynthetic Machinery of Brown Seaweed: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the multifaceted biological roles of fucoxanthin in the photosynthesis of brown seaweed (Phaeophyceae). This compound, a xanthophyll pigment, is central to the light-harvesting and photoprotective strategies of these marine macroalgae, enabling their proliferation in the unique light environments of coastal ecosystems. This document details the quantitative aspects of this compound's function, outlines key experimental methodologies for its study, and visualizes the critical signaling pathways in which it participates.

This compound: The Keystone of Brown Algal Light Harvesting

This compound is the most abundant carotenoid in brown algae, imparting their characteristic olive-brown coloration by masking the green of chlorophylls.[1][2] Its primary role is to absorb light in the blue-green region of the visible spectrum (approximately 450-540 nm), a range that is poorly utilized by chlorophylls a and c.[3][4] This captured light energy is then efficiently transferred to chlorophyll a within the this compound-chlorophyll a/c protein complexes (FCPs), thus broadening the spectral range for photosynthesis.[5][6]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different species of brown seaweed and can be influenced by environmental factors such as light availability and season.[5][7] Winter months, with lower light intensity, often see an upregulation of this compound concentration to maximize light capture for photosynthesis.[7] A summary of this compound content in various brown seaweed species is presented in Table 1.

| Species | This compound Content (mg/g dry weight) | Reference |

| Dictyota dichotoma | 6.42 | [5] |

| Dictyota dentata | 4.11 | [5] |

| Taonia atomaria | 5.53 | [8] |

| Dictyopteris polypodioides | 3.43 | [8] |

| Fucus serratus | 2.18 | [5] |

| Laminaria japonica | 0.41 - 5.13 | [5][9] |

| Undaria pinnatifida | 0.1 - 4.96 | [6][9] |

| Sargassum horneri | 0.77 - 3.7 | [8][10] |

| Sargassum fusiforme | 2.12 | [9] |

| Padina pavonica | 0.19 - 1.13 | [5][8] |

| Ascophyllum nodosum | 0.20 | [5] |

Table 1: this compound Content in Various Brown Seaweed Species. This table summarizes the this compound content found in different species of brown algae, as reported in the cited literature.

Spectroscopic Properties and Energy Transfer

The absorption spectrum of this compound is dependent on the solvent and its association with proteins. In organic solvents, this compound exhibits a characteristic absorption spectrum with maxima that vary slightly with solvent polarity.[11][12] When bound within the FCP complex, the absorption spectrum of this compound is broadened and red-shifted, enhancing its light-harvesting capacity in the marine environment.[3][13]

| Condition | Absorption Maxima (nm) | Reference |

| In Methanol | ~448, 468 | [11] |

| In Acetone | 446, 468 | [14] |

| In Toluene | ~450, 478 | [11] |

| In MeTHF (77 K) | 468.5 | [13] |

| In FCP Complex (in vivo) | Broad peak ~490-550 | [6][13] |

Table 2: Absorption Maxima of this compound. This table presents the absorption maxima of this compound in various organic solvents and within the native this compound-Chlorophyll Protein (FCP) complex.

The energy transfer from this compound to chlorophyll a is an extremely rapid and efficient process. Transient absorption spectroscopy studies have revealed that this transfer occurs on a femtosecond to picosecond timescale.[8] The efficiency of this energy transfer is reported to be over 60% in diatoms, which also utilize this compound-chlorophyll proteins.[12] This high efficiency is crucial for the photosynthetic productivity of brown algae.

Photoprotective Role of this compound

Beyond its light-harvesting function, this compound plays a critical role in photoprotection, safeguarding the photosynthetic apparatus from damage induced by excess light energy. This is primarily achieved through the process of non-photochemical quenching (NPQ), where excess energy is dissipated as heat.[15][16]

The Xanthophyll Cycles

In brown algae, NPQ is intimately linked to the violaxanthin cycle.[17][18][19] Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) converts violaxanthin to zeaxanthin via the intermediate antheraxanthin. Zeaxanthin is a potent quencher of excited chlorophyll states. In low light, the reverse reaction is catalyzed by zeaxanthin epoxidase (ZE). Some brown algae, particularly those in the class Phaeophyceae, also possess the diadinoxanthin cycle, which involves the conversion of diadinoxanthin to diatoxanthin.[17][18][19]

Figure 1: Xanthophyll Cycles in Brown Algae. This diagram illustrates the key enzymatic conversions in the violaxanthin and diadinoxanthin cycles, which are central to non-photochemical quenching.

Experimental Protocols

This compound Extraction and Quantification

A standardized protocol for the extraction and quantification of this compound from brown seaweed is crucial for accurate comparative studies.

3.1.1. Extraction

-

Sample Preparation: Freshly collected seaweed is thoroughly washed with seawater and then distilled water to remove epiphytes and salt. The sample is then freeze-dried or oven-dried at a low temperature (e.g., 40°C) to a constant weight and ground into a fine powder.[20][21]

-

Solvent Extraction: A known weight of the dried powder (e.g., 1 gram) is extracted with a suitable solvent. 90% acetone is commonly used and has shown good extraction efficiency.[20] The extraction is typically performed in the dark and at a low temperature (e.g., 4°C) for 24 hours with constant stirring.[20]

-

Filtration and Concentration: The extract is then filtered to remove solid debris. The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C.[22]

3.1.2. HPLC Quantification

-

Sample Preparation: The dried extract is redissolved in a known volume of the HPLC mobile phase and filtered through a 0.45 µm syringe filter.[23]

-

Chromatographic Conditions: A C18 reverse-phase column is commonly used. The mobile phase is often a gradient of acetonitrile, methanol, and water.[23][24]

-

Detection: this compound is detected by its absorbance at approximately 445-450 nm.[23][24]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with purified this compound.[25]

Figure 2: this compound Extraction and HPLC Workflow. This diagram outlines the major steps involved in the extraction of this compound from brown seaweed and its subsequent quantification using HPLC.

Chlorophyll Fluorescence Measurement

Pulse Amplitude Modulation (PAM) fluorometry is a non-invasive technique used to assess the photosynthetic performance and photoprotective responses of algae.

-

Dark Adaptation: Algal samples are dark-adapted for a period of 15-30 minutes to ensure all photosystem II (PSII) reaction centers are open.[26][27]

-

Measurement of F0 and Fm: The minimal fluorescence (F0) is measured using a weak measuring light. A saturating pulse of high-intensity light is then applied to transiently close all PSII reaction centers, and the maximal fluorescence (Fm) is recorded.[26][27]

-

Calculation of Maximum Quantum Yield of PSII (Fv/Fm): This parameter, representing the potential efficiency of PSII photochemistry, is calculated as (Fm - F0) / Fm.[26]

-

Light Acclimation and NPQ Measurement: The sample is exposed to actinic light of varying intensities. During illumination, the steady-state fluorescence (Fs) and the maximum fluorescence in the light-acclimated state (Fm') are measured by applying saturating pulses.[26]

-

Calculation of NPQ: Non-photochemical quenching is calculated as (Fm - Fm') / Fm'.[15][16]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the ultrafast energy transfer dynamics within the FCP complexes.

-

Sample Preparation: Purified and intact FCP complexes are suspended in a suitable buffer. The concentration is adjusted to an appropriate optical density at the excitation wavelength.[28]

-

Experimental Setup: A femtosecond laser system is used to generate both the pump and probe pulses. The pump pulse excites the sample, and the time-delayed probe pulse measures the resulting changes in absorption.[28][29]

-

Data Acquisition: The change in absorbance of the probe beam is measured as a function of the time delay between the pump and probe pulses and the probe wavelength.[28]

-

Data Analysis: The resulting data is used to generate transient spectra and kinetic traces, which reveal the timescales of energy transfer between the different pigments within the FCP complex.[28]

Conclusion

This compound is an indispensable component of the photosynthetic apparatus in brown seaweed. Its dual role in light harvesting and photoprotection is fundamental to the ecological success of these organisms. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the intricate mechanisms of this compound function. A deeper understanding of these processes holds potential for applications in various fields, including the development of novel photoprotective agents, antioxidants, and other bioactive compounds for the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. This compound from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brown Algae as Functional Food Source of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Critical Studies of this compound Research Trends from 1928 to June 2021: A Bibliometric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Charge-Transfer Properties of the S2 State of this compound in Solution and in this compound Chlorophyll-a/c2 Protein (FCP) Based on Stark Spectroscopy and Molecular-Orbital Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epic.awi.de [epic.awi.de]

- 15. Frontiers | Xanthophyll cycle-related non-photochemical quenching protects Sargassum thunbergii from high light-induced photoinhibition [frontiersin.org]

- 16. frontiersin.org [frontiersin.org]

- 17. Frontiers | Lipid Dependence of Xanthophyll Cycling in Higher Plants and Algae [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. jocpr.com [jocpr.com]

- 21. austinpublishinggroup.com [austinpublishinggroup.com]

- 22. One-Step Preparative Separation of this compound from Three Edible Brown Algae by Elution-Extrusion Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Rapid Method for the Determination of this compound in Diatom - PMC [pmc.ncbi.nlm.nih.gov]

- 24. glsciences.cn [glsciences.cn]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. Pulse-Amplitude-Modulation (PAM) - WUR [wur.nl]

- 28. A Femtosecond Visible/Visible and Visible/Mid-Infrared Transient Absorption Study of the Light Harvesting Complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Fucoxanthin and its Primary Metabolites in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoxanthin, a prominent carotenoid found in marine brown seaweeds and diatoms, has garnered significant scientific interest due to its diverse and potent biological activities. Following ingestion, this compound undergoes metabolic transformation into its primary active metabolites, fucoxanthinol and amarouciaxanthin A. These compounds have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, anti-obesity, and anticancer properties. This technical guide provides an in-depth overview of this compound and its metabolites, focusing on their distribution in marine organisms, metabolic pathways, and mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for their analysis, and visualizations of key biological pathways to support further research and drug development endeavors.

Introduction

This compound is one of the most abundant carotenoids in nature, contributing significantly to the total production of these pigments, especially in the marine environment.[1] It is the characteristic orange-colored pigment in brown seaweeds (Phaeophyceae) and diatoms (Bacillariophyta).[1] The unique chemical structure of this compound, which includes an unusual allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, is responsible for its remarkable biological properties.[1][2] Upon consumption, this compound is not directly absorbed but is first metabolized in the gastrointestinal tract.[3][4] This guide will delve into the primary metabolites of this compound and their presence in various marine sources.

Metabolism of this compound

The metabolic journey of this compound begins in the gastrointestinal tract where it is hydrolyzed by digestive enzymes like lipase and esterase into its primary metabolite, fucoxanthinol .[4][5] Fucoxanthinol is the major form absorbed into the bloodstream.[2] Subsequently, in the liver, fucoxanthinol is further metabolized into amarouciaxanthin A through a process of dehydrogenation and isomerization.[1][6] While this compound is generally not detected in plasma or tissues after oral administration, fucoxanthinol and amarouciaxanthin A are found distributed in various tissues, including the liver, lungs, kidney, heart, spleen, and adipose tissue.[1] In some marine animals like oysters and clams, fucoxanthinol can be further metabolized to halocynthiaxanthin .[1]

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound in vivo.

Quantitative Distribution in Marine Organisms

This compound content varies significantly among different species of marine algae and is also influenced by factors such as the season and the developmental stage of the alga.[7][8] Younger stages of algae tend to have a remarkably higher content of this compound.[7] The following tables summarize the quantitative data of this compound in various marine organisms. Data for fucoxanthinol and amarouciaxanthin A in these organisms is less commonly reported directly as they are metabolites formed after ingestion.

Table 1: this compound Content in Brown Seaweeds (Macroalgae)

| Marine Organism | This compound Content (mg/g dry weight) | Reference |

| Undaria pinnatifida (Wakame) | 0.36 - 1.35 | [1] |

| Laminaria japonica (Kombu) | 0.2 - 0.5 | [9] |

| Sargassum plagyophyllum | 0.71 ± 0.01 | [10] |

| Turbinaria turbinata | 0.59 ± 0.08 | [10] |

| Dictyota indica (Winter) | ~0.46 | [8] |

| Dictyota indica (Summer) | ~0.21 | [8] |

| Sargassum duplicatum | 1.01 ± 0.10 | [11] |

| Sargassum binderi | 0.73 ± 0.39 | [11] |

Table 2: this compound Content in Marine Microalgae (Diatoms)

| Marine Organism | This compound Content (mg/g dry weight) | Reference |

| Odontella aurita | 3.33 - 21.67 | [12] |

| Phaeodactylum tricornutum | 10.8 - 28.5 | [13] |

| Cylindrotheca closterium | ~15 | [14] |

| Chaetoceros sp. | ~5.4 | [1] |

| Nitzschia sp. | ~2.24 | [12] |

Experimental Protocols

Extraction of this compound from Marine Algae

A common method for the extraction of this compound from dried algal biomass involves the use of organic solvents.

Workflow for this compound Extraction

Caption: General workflow for this compound extraction.

Detailed Methodology:

-

Sample Preparation: The collected seaweed or microalgal biomass is thoroughly washed with fresh water to remove salts and epiphytes, and then freeze-dried or oven-dried at a low temperature (e.g., 40°C) to a constant weight. The dried biomass is ground into a fine powder.

-

Extraction: The powdered alga is subjected to cold extraction using methanol (or a mixture of solvents like chloroform and methanol).[11][15] The mixture is stirred or sonicated for a specified period in the dark to prevent degradation of this compound. This process is often repeated multiple times to ensure complete extraction.[8]

-

Separation: The mixture is then centrifuged to pellet the solid algal residue. The supernatant, containing the this compound, is collected.

-

Concentration: The solvent from the collected supernatant is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract. The extract is stored at -20°C in the dark until further analysis.[8]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of this compound.

Methodology:

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Photodiode Array (PDA) detector is typically used.[8][10]

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of solvents like methanol and water (e.g., 90:10 v/v) is commonly employed.[8]

-

Detection: this compound is detected by its absorbance at its maximum wavelength, which is around 450 nm.[8][10]

-

Quantification: A standard curve is constructed using different concentrations of a purified this compound standard. The concentration of this compound in the algal extracts is then determined by comparing the peak area of the sample to the standard curve.[8][10]

Biological Activities and Signaling Pathways

This compound and its primary metabolite, fucoxanthinol, have been shown to exert their biological effects through the modulation of various signaling pathways. The anti-proliferative and cancer-preventing actions are mediated through pathways involved in cell cycle arrest, apoptosis, and anti-angiogenesis.[3][4]

Key Signaling Pathways Modulated by this compound and Fucoxanthinol in Cancer Cells

Caption: Signaling pathways affected by this compound.

These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines by activating caspases and regulating the Bcl-2 family of proteins.[3] They can also cause cell cycle arrest, preventing cancer cells from proliferating.[4] Furthermore, this compound and fucoxanthinol can inhibit angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer cells).[3][13] The modulatory effects of fucoxanthinol on these pathways are often more pronounced than those of this compound itself.[3][4]

Conclusion

This compound and its primary metabolites, fucoxanthinol and amarouciaxanthin A, represent a promising class of marine-derived compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their widespread presence in brown seaweeds and diatoms, coupled with their potent biological activities, makes them attractive candidates for the development of novel therapeutic agents. This guide provides a foundational understanding of their metabolism, distribution, and mechanisms of action, offering valuable information for researchers and professionals in the field of drug discovery and development. Further research, particularly clinical trials, is necessary to fully elucidate their therapeutic efficacy and safety in humans.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Promising Phytochemical on Diverse Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Its Metabolite Fucoxanthinol in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Its Metabolite Fucoxanthinol in Cancer Prevention and Treatment [mdpi.com]

- 5. This compound and Its Metabolite Fucoxanthinol in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotransformation of fucoxanthinol into amarouciaxanthin A in mice and HepG2 cells: formation and cytotoxicity of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and Its Metabolites in Edible Brown Algae Cultivated in Deep Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jifro.ir [jifro.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound: A Promising Medicinal and Nutritional Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phcog.com [phcog.com]

Preliminary Anticancer Screening of Fucoxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anticancer screening of fucoxanthin, a marine carotenoid found in brown seaweeds. This compound has garnered significant attention for its potential as a chemotherapeutic and chemopreventive agent. This document summarizes key quantitative data from in vitro and in vivo studies, details common experimental protocols for assessing its anticancer activity, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The anticancer efficacy of this compound has been demonstrated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, as well as its effects on apoptosis and cell cycle distribution.

Table 1.1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Pharyngeal Squamous Cell Carcinoma | FaDu | 17.91 µg/mL (~27.2 µM) | 24 | [1] |

| 6.21 µg/mL (~9.4 µM) | 48 | [1] | ||

| Detroit 562 | 18.58 µg/mL (~28.2 µM) | 24 | [1] | |

| 6.55 µg/mL (~10.0 µM) | 48 | [1] | ||

| Triple-Negative Breast Cancer | MDA-MB-231 | 53 | 24 | [2] |

| 27 | 48 | [2] | ||

| 9 | 72 | [2] | ||

| MDA-MB-468 | Not specified, but higher potency than MDA-MB-231 | 48, 72 | [2] | |

| Non-Small Cell Lung Cancer | A549 | 17.88 | 48 | [3] |

| Esophageal Squamous Cell Carcinoma | EC109 | 51.49 | Not Specified | [2] |

| EC9706 | 52.44 | Not Specified | [2] | |

| Colorectal Cancer | Caco-2, WiDr, HCT116 | Effective at 20 µM | Not Specified | [4][5] |

| Human Leukemia | HL-60 | Apoptosis induced, specific IC50 not provided | 24 | [6] |

Table 1.2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Effect | Observation | Reference |

| FaDu, Detroit 562 | 0, 3, 6, 9 µg/mL | Cell Cycle Arrest | Increase in G0/G1 phase population | [1] |

| MDA-MB-231 | 25-50 | Apoptosis Induction | Statistically significant increase in apoptotic cells | [2] |

| MDA-MB-231 | 12.5 | Cell Cycle Arrest | Significant increase in G1 phase | [2] |

| MDA-MB-468 | 1.56-12.5 | Cell Cycle Arrest | Increase in G1 phase | [2] |

| WiDr (Colon Carcinoma) | 25 | Cell Cycle Arrest | Induction of G0/G1 phase arrest | [6] |

| 50 | Apoptosis | Induction of apoptosis | [6] | |

| Sarcoma 180 (in vivo) | 50, 100 mg/kg | Apoptosis Induction | Increased number of TUNEL-positive cells | [7][8] |

Experimental Protocols

This section details the methodologies for key experiments used in the anticancer screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., FaDu, Detroit 562) in 96-well plates at a density of 5 x 104 cells/mL and culture overnight.[1]

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.[1]

-

MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a mixture of ethanol and DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[11]

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.[11][12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][13]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 75% ethanol and store them at 4°C overnight.[12]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.[12]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and quantify their expression levels.

Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer to extract total protein.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).[15]

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., PI3K, Akt, p-Akt, caspases) overnight at 4°C.[16]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its anticancer screening.

References

- 1. This compound Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses the Migration and Invasion Through PI3K/AKT Signaling in Esophageal Squamous Cell Carcinoma Cells [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Effects of this compound through Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition, and Autophagy Modulation [mdpi.com]

- 6. This compound induces cell cycle arrest at G0/G1 phase in human colon carcinoma cells through up-regulation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Induction of Apoptosis by this compound, a Marine Carotenoid, Associated with Down-Regulating STAT3/EGFR Signaling in Sarcoma 180 (S180) Xenografts-Bearing Mice [mdpi.com]